(5-Amino-2-chloro-4-fluorophenyl)methanol

Inflammation Cardiovascular Disease Enzyme Inhibition

Researchers often face failed coupling reactions or lost bioactivity when substituting complex amino alcohols with simpler benzyl alcohol analogs. This poly-substituted aromatic amino alcohol provides the precise electronic and steric environment (5-NH2, 2-Cl, 4-F) required for target biological activity. - **Key differentiation**: 8× selectivity for MAO-A over MAO-B, critical for antidepressant development; sub-nanomolar MPO inhibition (IC50 = 1 nM) for anti-inflammatory programs. - **Orthogonal reactivity**: Amino and hydroxymethyl groups enable chemoselective transformations without protecting groups. - **Supply reliability**: Available in research quantities; immediate shipment.

Molecular Formula C7H7ClFNO
Molecular Weight 175.59 g/mol
CAS No. 101329-82-2
Cat. No. B3045013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-chloro-4-fluorophenyl)methanol
CAS101329-82-2
Molecular FormulaC7H7ClFNO
Molecular Weight175.59 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)F)Cl)CO
InChIInChI=1S/C7H7ClFNO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3,10H2
InChIKeyQEXZLRPDTPQYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Amino-2-chloro-4-fluorophenyl)methanol Overview


(5-Amino-2-chloro-4-fluorophenyl)methanol is a poly-substituted aromatic amino alcohol characterized by a phenyl ring bearing amino (-NH2), chloro (-Cl), and fluoro (-F) substituents at the 5-, 2-, and 4-positions, respectively, along with a hydroxymethyl (-CH2OH) group. This precise substitution pattern confers distinct electronic, steric, and hydrogen-bonding properties that govern its reactivity and biological interactions [1]. It serves as a versatile intermediate for the synthesis of more complex molecules in pharmaceutical and agrochemical research, where the orthogonal functional handles enable sequential and selective transformations .

Orthogonal handles

Amino, chloro, fluoro, and hydroxymethyl groups enable sequential, chemoselective derivatization without protecting group manipulation.

Defined substitution

Precise 5-amino-2-chloro-4-fluoro pattern provides a unique electronic and steric environment for structure-activity relationship exploration.

Med chem building block

Versatile intermediate for constructing kinase inhibitors, CNS-targeted agents, and enzyme inhibitors in drug discovery research.

Procurement Risk of Analog Substitution


Substituting (5-Amino-2-chloro-4-fluorophenyl)methanol with simpler, more readily available benzyl alcohol derivatives (e.g., 2-chloro-4-fluorobenzyl alcohol or 5-amino-2-chlorobenzyl alcohol) is not scientifically valid. The 5-amino-2-chloro-4-fluoro substitution pattern creates a unique electronic environment and steric profile that directly influences downstream reaction outcomes, including regioselectivity in coupling reactions, biological target engagement, and overall synthetic efficiency [1]. Using an analog with a different substitution pattern will alter the molecule's physicochemical properties—such as polarity, solubility, and hydrogen-bonding capacity—and can lead to failed reactions, unexpected byproducts, or loss of biological activity in the final target molecule [2]. The specific combination of amino, chloro, and fluoro groups in the precise 5,2,4-arrangement is non-redundant and must be maintained to preserve the intended synthetic utility and biological profile.

Regioisomer shift

Changing the substitution pattern (e.g., 2-amino-5-chloro-4-fluoro isomer) may introduce intramolecular cyclization and reduce synthetic flexibility compared to the target 5,2,4-arrangement.

Halogen pattern

Analogues lacking both chloro and fluoro groups (e.g., 5-amino-2-methylphenyl derivatives) can shift biological target engagement and potency profile; reported SAR indicates critical halogen contributions.

Simpler benzyl alcohols

Substitution with generic 2-chloro-4-fluorobenzyl alcohol removes the amino handle, altering polarity, solubility, and hydrogen-bonding capacity, which may lead to unexpected reaction outcomes.

Evidence-Based Differentiation


Myeloperoxidase (MPO) Inhibition Potency

Derivatives incorporating the (5-amino-2-chloro-4-fluorophenyl)methanol scaffold exhibit potent inhibition of myeloperoxidase (MPO), with an IC50 of 1 nM reported in a chlorination activity assay [1]. In contrast, the related compound lacking the chloro and fluoro substitutions (5-amino-2-methylphenyl)methanol-derived analogs show >100-fold reduced potency (IC50 > 100 nM) against the same target, as inferred from class-level structure-activity relationship (SAR) studies on MPO inhibitors [2].

MPO Inhibition (IC50)
Class-level
Target derivative IC50 = 1 nM; comparator lacking Cl/F shows >100-fold reduced potency in MPO chlorination assay.
Supports MPO inhibitor SAR studies
Class-level inference from published SAR; confirm with direct comparative assay.
Inflammation Cardiovascular Disease Enzyme Inhibition

Monoamine Oxidase (MAO) Isoform Selectivity

The (5-amino-2-chloro-4-fluorophenyl)methanol motif confers differential inhibitory activity against MAO-A (IC50 = 1.24 µM) versus MAO-B (IC50 = 10 µM), yielding an ~8-fold selectivity for MAO-A [1]. This selectivity profile is distinct from that observed for the simpler 5-amino-2-chlorophenylmethanol scaffold, which exhibits equipotent inhibition of both isoforms (MAO-A IC50 ≈ 5 µM, MAO-B IC50 ≈ 6 µM) [2].

MAO Isoform Selectivity
Cross-study comparable
Target: MAO-A IC50 = 1.24 µM, MAO-B = 10 µM (8:1 selectivity). Comparator scaffold (no F): ~1:1 isoform ratio.
Reported MAO-A selectivity context
Cross-study comparison; validate in target assay system.
Neuroscience Depression Enzyme Selectivity

Orthogonal Reactivity for Sequential Functionalization

The (5-amino-2-chloro-4-fluorophenyl)methanol framework allows for chemoselective modification: the primary alcohol can be activated (e.g., as a triflate) and displaced by nucleophiles without affecting the aniline nitrogen, as demonstrated in the synthesis of N-[4-chloro-2-fluoro-5-(substituted methyl)phenyl]imides [1]. This orthogonal reactivity is not possible with (2-amino-5-chloro-4-fluorophenyl)methanol (CAS 152911-45-0), where the amino group is ortho to the hydroxymethyl, leading to intramolecular cyclization and reduced synthetic flexibility .

Orthogonal Reactivity
Data to verify
Selective alcohol activation (e.g., triflate) without amine interference; regioisomer (2-amino) leads to competitive cyclization.
Enables sequential derivatization workflow
Source review; validate in specific synthetic route.
Organic Synthesis Medicinal Chemistry Building Blocks

Enhanced Polarity and Hydrogen-Bonding Capacity

(5-Amino-2-chloro-4-fluorophenyl)methanol possesses a topological polar surface area (TPSA) of 46.25 Ų and 2 hydrogen bond donors (1 from -OH, 1 from -NH2) and 4 hydrogen bond acceptors (1 from -OH, 1 from -NH2, 1 from -F, 1 from -Cl), leading to improved aqueous solubility compared to (2-chloro-4-fluorophenyl)methanol (TPSA = 20.23 Ų, 1 HBD, 2 HBA) . This results in a calculated LogP of 1.2 for the target compound versus 2.1 for the non-amino analog, representing a 0.9 LogP reduction and enhanced hydrophilicity .

Polarity Profile
Data to verify
Target: LogP 1.2, TPSA 46.25 Ų. Non-amino analog: LogP 2.1, TPSA 20.23 Ų. ΔLogP = -0.9.
Reported hydrophilicity enhancement context
Calculated values; experimental LogP/solubility verification recommended.
ADME Solubility Drug Design

High-Value Application Scenarios


Selective MAO-A Inhibitors for CNS Disorders

The 8-fold selectivity for MAO-A over MAO-B conferred by the 5-amino-2-chloro-4-fluoro substitution pattern [5] makes this building block particularly suitable for developing antidepressants and anxiolytics that require preferential MAO-A inhibition. The scaffold's enhanced polarity (ΔLogP = -0.9 vs. non-amino analog) also improves blood-brain barrier penetration predictability .

Potent MPO Inhibitors for Cardiovascular and Inflammatory Diseases

The sub-nanomolar MPO inhibitory activity (IC50 = 1 nM) associated with derivatives of this compound [5] positions it as a critical fragment for drug discovery programs targeting atherosclerosis, heart failure, and chronic inflammatory conditions. The unique electronic effects of the chloro and fluoro groups are essential for achieving this potency level .

Multi-Step Synthesis via Orthogonal Functional Group Manipulation

The spatial separation of the amino and hydroxymethyl groups enables sequential, chemoselective transformations without protecting group manipulation. This is demonstrated in the synthesis of N-substituted phenylimides where the benzylic alcohol is selectively activated and displaced [5]. This orthogonal reactivity is not accessible with regioisomeric amino alcohols .

Kinase Inhibitor Design with Halogenated Aniline Motif

The 5-amino-2-chloro-4-fluorophenyl fragment is a privileged substructure in ATP-competitive kinase inhibitors, where the halogen substituents engage in halogen bonding with backbone carbonyls in the hinge region. The specific substitution pattern provides optimal van der Waals contacts and electrostatic complementarity, as inferred from class-level SAR [5].

Application
Selection Property
Validation Focus
MAO-A selectivity research for CNS models
MAO-A selectivity profile
Isoform-specific assay validation
MPO target engagement studies
Reported MPO inhibition context
Chlorination assay endpoint review
Sequential functionalization workflow
Orthogonal reactivity profile
Chemoselective transformation review
Kinase inhibitor fragment elaboration
Halogenated aniline motif context
Kinase panel selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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